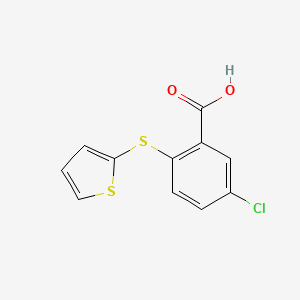

5-Chloro-2-(2-thienylthio)-benzoic acid

Description

5-Chloro-2-(2-thienylthio)-benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 5-position, a thienylthio group (2-thienylsulfanyl) at the 2-position, and a carboxylic acid functional group. The thienylthio group contributes to electronic delocalization and may enhance binding interactions in biological systems or modulate photophysical properties in luminescent materials.

Properties

Molecular Formula |

C11H7ClO2S2 |

|---|---|

Molecular Weight |

270.8 g/mol |

IUPAC Name |

5-chloro-2-thiophen-2-ylsulfanylbenzoic acid |

InChI |

InChI=1S/C11H7ClO2S2/c12-7-3-4-9(8(6-7)11(13)14)16-10-2-1-5-15-10/h1-6H,(H,13,14) |

InChI Key |

KGRZUMDCDMVCGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)SC2=C(C=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulfonamide Derivatives

- 5-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester (): Structure: Features a sulfonylamino (-SO₂-NH-) group instead of the thienylthio (-S-thiophene) group. Properties: Increased polarity due to the sulfonyl group, enhancing solubility in polar solvents. The methyl ester at the carboxylic acid improves stability during synthesis . Synthesis: Prepared via reaction of 2-amino-5-chloro-benzoic acid methyl ester with 4-methylbenzenesulfonyl chloride in pyridine .

Benzothiazole Derivatives

- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (): Structure: Replaces the benzoic acid core with a benzothiazole ring and includes a 4-methoxyphenyl substituent. The methoxy group increases electron density, altering reactivity .

Thiourea and Carbamothioyl Derivatives

- 5-Chloro-2-(3-(ethoxycarbonyl)thioureido)benzoic acid ():

- 5-[(3-bromo-4-methoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid (): Structure: Substituted with a bromo-methoxybenzoyl-carbamothioyl group. Properties: The bromine atom increases molecular weight (443.70 g/mol) and may influence halogen bonding in crystal packing .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Polarity | Notable Properties |

|---|---|---|---|---|

| 5-Chloro-2-(2-thienylthio)-benzoic acid | ~298.78* | -COOH, -S-thiophene, -Cl | Moderate | Likely amphiphilic due to -COOH and aromatic thiophene |

| 5-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester | 384.83 | -SO₂-NH-, -COOCH₃, -Cl | High | High thermal stability, crystalline |

| 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole | 290.76 | Benzothiazole, -OCH₃, -Cl | Low | Planar structure, luminescent |

| 5-Chloro-2-(3-(ethoxycarbonyl)thioureido)benzoic acid | ~355.80* | -COOH, thiourea, -Cl | High | Hydrogen-bonding capability |

*Calculated based on structural formula.

Preparation Methods

Lithium Salt-Mediated Coupling

A robust method, adapted from US4902826A , involves reacting lithium 2-chlorobenzoate with lithium thiophenoxide derivatives. For 5-chloro-2-(2-thienylthio)-benzoic acid, the protocol can be modified as follows:

-

Formation of Lithium 5-Chloro-2-Chlorobenzoate :

-

5-Chloro-2-chlorobenzoic acid is treated with lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) in a solvent such as tetralin or xylene.

-

Water is removed via azeotropic distillation to drive the reaction.

-

-

Reaction with Lithium 2-Thienylthiolate :

-

2-Thiophenethiol is deprotonated with LiOH to generate lithium 2-thienylthiolate.

-

The lithium benzoate and thiolate are heated at 170–200°C for 2–8 hours , facilitating nucleophilic displacement of the chloride.

-

-

Workup :

-

The product, lithium 5-chloro-2-(2-thienylthio)-benzoate, is acidified with HCl or H₂SO₄ to yield the free acid.

-

Key Data :

Advantages : High yield, minimal byproducts, and solvent recyclability.

Limitations : Requires high-temperature conditions and anhydrous handling.

Direct Thiol-Displacement Reaction

Base-Promoted Substitution

This method, inspired by CN113773194A , employs a milder base for thiol-displacement:

-

Substrate Preparation :

-

Methyl 5-chloro-2-chlorobenzoate is synthesized via esterification of 5-chloro-2-chlorobenzoic acid.

-

-

Thioether Formation :

-

The ester reacts with 2-thiophenethiol in the presence of K₂CO₃ or Cs₂CO₃ in DMF or DMSO at 80–120°C .

-

-

Hydrolysis :

-

The ester is hydrolyzed with NaOH or LiOH in aqueous THF/MeOH to yield the carboxylic acid.

-

Key Data :

Advantages : Operates at moderate temperatures, suitable for lab-scale synthesis.

Limitations : Multiple steps required, including esterification and hydrolysis.

Oxidative Coupling of Thiols

Copper-Catalyzed Coupling

Drawing from CN105085469A , a copper-catalyzed coupling strategy can be applied:

-

Substrate : 5-Chloro-2-iodobenzoic acid (synthesized via iodination of 2-chlorobenzoic acid).

-

Coupling Reaction :

-

React with 2-thiophenethiol using CuI as a catalyst, L-proline as a ligand, and K₃PO₄ as a base in DMSO at 100°C .

-

Key Data :

Advantages : Utilizes widely available catalysts.

Limitations : Moderate yield and functional group tolerance.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Lithium Salt-Mediated | 80–95 | High-temperature | High | Moderate |

| Base-Promoted | 70–85 | Moderate-temperature | Medium | High |

| Copper-Catalyzed | 65–75 | Oxidative | Low | Low |

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-2-(2-thienylthio)-benzoic acid, and how can reaction yields be maximized?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituting a chlorine atom on a benzoic acid scaffold with a thienylthio group using sodium sulfide or thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) . Yield optimization requires controlling stoichiometry (e.g., 1.2–1.5 equivalents of thiophene-2-thiol), temperature (80–100°C), and reaction time (12–24 hours). Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical .

Q. How can the solubility of 5-Chloro-2-(2-thienylthio)-benzoic acid be systematically evaluated for biological assays?

Perform solubility profiling in solvents with varying polarity (water, DMSO, ethanol, PBS buffer) using UV-Vis spectroscopy or HPLC. For aqueous solubility, prepare saturated solutions at 25°C, filter through 0.22 µm membranes, and quantify via calibration curves. LogP values can be determined experimentally (shake-flask method) or computationally (ChemAxon or ACD/Labs software) to predict partitioning behavior .

Q. What analytical techniques are recommended for confirming the purity and identity of this compound?

- HPLC/GC-MS : Use C18 columns with methanol/water mobile phases (e.g., 70:30 v/v) and UV detection at 254 nm. Compare retention times with standards .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent positions (e.g., thienylthio protons at δ 6.8–7.5 ppm) .

- Elemental Analysis : Confirm %C, %H, and %S within ±0.4% of theoretical values .

Q. How does the thienylthio substituent influence the compound’s reactivity in substitution reactions?

The electron-withdrawing thienylthio group activates the aromatic ring toward electrophilic substitution at the para position. Reactivity can be assessed via competitive reactions (e.g., nitration or bromination) monitored by TLC or LC-MS. Computational studies (DFT) using Gaussian or ORCA software can map electron density distributions to predict regioselectivity .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the solid-state structure of this compound?

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELXL for refinement, applying anisotropic displacement parameters and twin-law corrections if needed. Validate hydrogen bonding (e.g., carboxylic acid dimers) using Olex2 or Mercury .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder or rotational flexibility in the thienylthio group .

Q. How can computational modeling predict the compound’s interaction with biological targets like PPARγ?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into PPARγ’s ligand-binding domain (PDB: 3DZY). Focus on hydrogen bonds with Thr289 and hydrophobic interactions with Phe282 .

- MD Simulations (GROMACS/AMBER) : Simulate binding stability over 100 ns, calculating RMSD/RMSF to assess conformational changes .

Q. What strategies are used to analyze contradictory biological activity data across studies?

- Dose-Response Curves : Re-evaluate IC₅₀ values in standardized assays (e.g., luciferase reporter gene assays for PPARγ activation) .

- Metabolite Screening : Use LC-HRMS to identify degradation products that may interfere with activity .

- Orthogonal Assays : Compare results from enzyme inhibition (SPR) and cell-based assays (e.g., HEK293 transfection) to rule out off-target effects .

Q. How can stability under physiological conditions be assessed for drug development?

- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours. Monitor degradation via HPLC .

- Light/Thermal Stability : Expose solid samples to 40°C/75% RH or UV light (ICH Q1B guidelines), analyzing changes by DSC/TGA .

Q. What methodologies enable structure-activity relationship (SAR) studies for derivatives?

Q. How are reaction intermediates characterized in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.